molecular formula C10H10BrClO B14035724 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Cat. No.: B14035724
M. Wt: 261.54 g/mol
InChI Key: KSZWSAIHZJFCSJ-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group and a chlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one typically involves the bromination of a precursor compound followed by a series of substitution reactions. One common method includes the bromination of 2-chlorobenzyl alcohol to form 5-(bromomethyl)-2-chlorobenzyl bromide, which is then reacted with acetone under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols or alkanes.

Scientific Research Applications

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to modify biomolecules.

Comparison with Similar Compounds

Uniqueness: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is unique due to the presence of both bromomethyl and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3

InChI Key

KSZWSAIHZJFCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)Cl

Origin of Product

United States

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